molecular formula C13H20N4O B2872163 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 7532-69-6

2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2872163
CAS No.: 7532-69-6
M. Wt: 248.33
InChI Key: DNFQLHWAWFIFBB-UHFFFAOYSA-N
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Description

2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a heptyl and a methyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of 3,5-diamino-1,2,4-triazole with heptanal and methyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired triazolopyrimidine structure .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the efficiency and environmental sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also interacts with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
  • 5-Methyl-S-triazolo[1,5-a]pyrimidin-7-ol

Uniqueness

2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol stands out due to its heptyl group, which imparts unique lipophilic properties, enhancing its interaction with lipid membranes and improving its bioavailability. This structural feature differentiates it from other similar compounds and contributes to its distinct biological activities .

Properties

IUPAC Name

2-heptyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-3-4-5-6-7-8-11-15-13-14-10(2)9-12(18)17(13)16-11/h9H,3-8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNLLJVANRKUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=NC2=NC(=CC(=O)N2N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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